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Compound of Interest

Compound Name: 5-Bromo-3-methylbenzofuran

Cat. No.: B1280059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

5-Bromo-3-methylbenzofuran. Due to the absence of publicly available experimental spectra

for this specific molecule, this document presents predicted spectroscopic data based on the

analysis of structurally related compounds and established principles of spectroscopic

interpretation. Detailed, generalized experimental protocols for the acquisition of Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also

provided.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 5-Bromo-3-
methylbenzofuran. These predictions are derived from the analysis of analogous benzofuran

derivatives and established spectroscopic theory.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~7.65 d ~1.8 1H H-4

~7.35 dd ~8.6, 1.8 1H H-6

~7.30 d ~8.6 1H H-7

~7.20 q ~1.2 1H H-2

~2.25 d ~1.2 3H -CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic

protons will exhibit splitting patterns characteristic of a tri-substituted benzene ring. The quartet

for H-2 and the doublet for the methyl group are due to four-bond coupling (allylic-type

coupling).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Carbon Atom

~154.0 C-7a

~142.0 C-2

~130.0 C-3a

~128.0 C-6

~125.0 C-4

~115.0 C-5

~112.0 C-7

~110.0 C-3

~9.0 -CH₃

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
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Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

~3050-3150 Medium Aromatic C-H stretch

~2920-2980 Medium Aliphatic C-H stretch (-CH₃)

~1600, 1480, 1450 Medium to Strong C=C aromatic ring stretching

~1250 Strong
C-O-C asymmetric stretch

(furan ring)

~1050 Strong
C-O-C symmetric stretch

(furan ring)

~800-880 Strong
C-H out-of-plane bending

(aromatic)

~550-650 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

210/212 High
[M]⁺ (Molecular ion peak,

bromine isotope pattern)

181/183 Moderate [M - CHO]⁺

131 Moderate [M - Br]⁺

102 Moderate [M - Br - CHO]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may need to be optimized for specific samples and
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equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-3-methylbenzofuran in

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR

tube.

Instrument: A 500 MHz NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1.0 s.

Acquisition Time: 3-4 s.

Spectral Width: -2 to 12 ppm.

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential

window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrument: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
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Relaxation Delay: 2.0 s.

Acquisition Time: 1-2 s.

Spectral Width: 0 to 220 ppm.

Processing: Apply a Fourier transform to the FID with an exponential window function (line

broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift

scale to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for liquids or low-melting solids): Place a small drop of the neat sample between

two potassium bromide (KBr) or sodium chloride (NaCl) plates.

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry

KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet

using a hydraulic press.

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Collection: Record a background spectrum of the empty sample compartment (or a

pure KBr pellet). Then, record the sample spectrum. The instrument software will

automatically ratio the sample spectrum to the background spectrum to produce the final

absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography

(GC) or liquid chromatography (LC) system.

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

Acquisition Parameters (for EI):

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-500.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragmentation patterns. The presence of a bromine atom will be indicated by

an isotopic cluster for bromine-containing fragments.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of a chemical compound like 5-Bromo-3-methylbenzofuran.
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General workflow for synthesis and characterization.
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To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-3-
methylbenzofuran: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280059#spectroscopic-data-nmr-ir-ms-for-5-bromo-
3-methylbenzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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